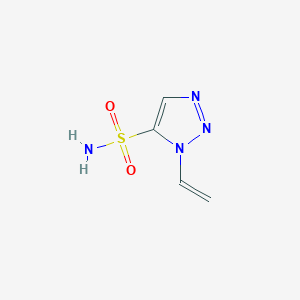

3-Ethenyltriazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyltriazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGTXYAVAHELLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CN=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethenyltriazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological significance of 3-Ethenyltriazole-4-sulfonamide. Given that this molecule is not extensively documented in current scientific literature, this paper outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and data from structurally related compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process culminating in a key [3+2] cycloaddition reaction, a cornerstone of triazole synthesis known as "click chemistry"[1][2]. The general strategy involves the preparation of a vinyl azide and a sulfonamide-containing alkyne, followed by their copper-catalyzed reaction to form the desired triazole ring system.

Step 1: Synthesis of Vinyl Azide

A plausible method for the synthesis of vinyl azide involves the reaction of vinyl bromide with sodium azide.

-

Materials: Vinyl bromide, sodium azide, dimethylformamide (DMF), deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in a minimal amount of deionized water.

-

Add a solution of vinyl bromide (1 equivalent) in DMF.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vinyl azide. Caution: Vinyl azide is potentially explosive and should be handled with extreme care.

-

Step 2: Synthesis of Propargyl Sulfonamide

Propargyl sulfonamide can be synthesized from propargylamine and sulfamoyl chloride.

-

Materials: Propargylamine, sulfamoyl chloride, triethylamine, dichloromethane (DCM).

-

Procedure:

-

Dissolve propargylamine (1 equivalent) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain propargyl sulfonamide.

-

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step involves the cycloaddition of vinyl azide and propargyl sulfonamide.

-

Materials: Vinyl azide, propargyl sulfonamide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, deionized water.

-

Procedure:

-

In a reaction vessel, dissolve propargyl sulfonamide (1 equivalent) in a 1:1 mixture of tert-butanol and deionized water.

-

Add vinyl azide (1.1 equivalents) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water and add it to the reaction mixture.

-

Finally, add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the formation of the product by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography.

-

Predicted Characterization Data

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Based on the proposed structure and data from similar compounds[3][4], the following characteristic spectral data are predicted.

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.5-8.8 (s, 1H, triazole C-H), 7.2-7.4 (s, 2H, -SO₂NH₂), 6.5-6.7 (dd, 1H, vinyl =CH-), 5.8-6.0 (d, 1H, vinyl =CH₂ cis), 5.4-5.6 (d, 1H, vinyl =CH₂ trans), 4.5-4.7 (d, 2H, -CH₂-). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 140-145 (triazole C), 130-135 (triazole C), 125-130 (vinyl =CH-), 115-120 (vinyl =CH₂), 50-55 (-CH₂-). |

| FT-IR (KBr, cm⁻¹) | ν: 3350-3450 (N-H stretch, sulfonamide), 3100-3150 (C-H stretch, triazole), 1640-1650 (C=C stretch, vinyl), 1330-1350 & 1150-1170 (S=O stretch, sulfonamide). |

| HRMS (ESI) | Calculated for C₅H₇N₅O₂S [M+H]⁺. The exact mass would be calculated and compared to the found value. |

Potential Biological Activity and Signaling Pathways

Both triazole and sulfonamide moieties are well-known pharmacophores present in numerous clinically approved drugs[1][5][6]. Triazole-containing compounds exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects[5][7]. Sulfonamides are a class of synthetic antimicrobial agents and are also found in drugs with diuretic, anticonvulsant, and anti-inflammatory properties[8][9].

The combination of these two pharmacophores in this compound suggests a high potential for significant biological activity. It is hypothesized that this compound could act as an inhibitor of key enzymes in pathogenic microorganisms or cancer cells. For instance, many sulfonamide drugs target dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria[9]. The triazole moiety can enhance binding to biological targets through hydrogen bonding and dipole interactions[1].

A hypothetical signaling pathway that could be targeted by this compound is the folate biosynthesis pathway in bacteria.

Furthermore, triazole-sulfonamide hybrids have been investigated for their anticancer and anticholinesterase activities[10][11][12]. The vinyl group could potentially participate in covalent bonding with target enzymes, leading to irreversible inhibition, a mechanism of action for some anticancer drugs.

Conclusion

While this compound is a novel compound, a plausible and efficient synthetic route can be designed utilizing the robust copper-catalyzed azide-alkyne cycloaddition reaction. The predicted characterization data provides a benchmark for the successful synthesis and purification of the target molecule. The presence of both the triazole and sulfonamide pharmacophores suggests that this compound is a promising candidate for biological screening, particularly as an antimicrobial or anticancer agent. Further research into the synthesis and biological evaluation of this compound is warranted to explore its full therapeutic potential.

References

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Ethenyltriazole-4-sulfonamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenyltriazole-4-sulfonamide is a novel chemical entity that combines the structural features of a vinyl-substituted triazole and a sulfonamide group. Both triazole and sulfonamide moieties are well-established pharmacophores known to impart a wide range of biological activities.[1][2][3] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[4][5] Triazole derivatives, particularly those with a vinyl group, have demonstrated significant antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[6] The combination of these two pharmacophores in a single molecule suggests potential for dual-action antimicrobial agents or other unique pharmacological profiles.

This technical guide summarizes the anticipated physicochemical properties of this compound, provides detailed experimental protocols for their determination, and visualizes the key signaling pathways associated with its constituent functional groups.

Predicted Physicochemical Properties

The following table summarizes the expected physicochemical properties of this compound based on data from analogous compounds. These values are estimations and should be confirmed by experimental analysis.

| Property | Predicted Value/Range | Rationale/Analog Data |

| Molecular Formula | C₄H₅N₅O₂S | |

| Molecular Weight | 187.18 g/mol | |

| Melting Point (°C) | > 200 | Triazole and sulfonamide derivatives often exhibit high melting points due to strong intermolecular interactions. |

| pKa | 7.0 - 8.0 | The sulfonamide group is weakly acidic, with pKa values for related compounds typically falling in this range.[7] |

| logP (o/w) | 0.5 - 1.5 | The triazole moiety is polar, contributing to a lower logP, while the overall structure has moderate lipophilicity.[8][9] |

| Aqueous Solubility | Low to moderate | Expected to be influenced by pH due to the ionizable sulfonamide group. |

| Appearance | White to off-white crystalline solid | Common for sulfonamide derivatives.[10] |

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of the sulfonamide group can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[7]

Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 2 to 12.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and dilute it in each buffer solution to a final concentration that gives an absorbance reading between 0.3 and 1.0.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution from 200 to 400 nm.

-

Data Analysis: Plot the absorbance at a wavelength of maximum change against the pH. The pKa is the pH at which half of the compound is in its ionized form, which can be determined from the inflection point of the resulting sigmoidal curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.[11]

Methodology:

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Mix equal volumes of the aqueous solution and the n-octanol phase in a flask. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[12][13]

-

¹H NMR: Expected signals would include those for the vinyl protons, the triazole ring proton, and the sulfonamide NH₂ protons.

-

¹³C NMR: Expected signals would correspond to the carbons of the vinyl group and the triazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[12]

-

N-H stretching: Around 3300-3400 cm⁻¹ for the sulfonamide NH₂.

-

S=O stretching: Two strong bands around 1350-1310 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric) for the sulfonyl group.

-

C=C stretching: Around 1640 cm⁻¹ for the vinyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10][14][15]

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Common fragmentation patterns for sulfonamides include the loss of SO₂.[14]

Signaling Pathways and Mechanisms of Action

Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is a known inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[4][5] Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA).

Caption: Inhibition of bacterial dihydropteroate synthase by the sulfonamide moiety.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole-containing compounds, especially those with a vinyl group, are known inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[16][17][18][19][20] Inhibition of this enzyme disrupts the fungal cell membrane integrity.

Caption: Inhibition of fungal lanosterol 14α-demethylase by the triazole moiety.

Synthetic Approach

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic workflow could start with the formation of a triazole ring, followed by the introduction of the vinyl and sulfonamide functionalities.

Caption: A potential synthetic workflow for this compound.

Conclusion

While specific experimental data for this compound is yet to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties and biological activities based on the well-characterized behavior of its constituent triazole and sulfonamide pharmacophores. The provided experimental protocols offer a clear path for the empirical determination of these properties. The potential dual mechanism of action, targeting both bacterial and fungal pathways, makes this and related compounds promising leads for the development of new anti-infective agents. Further research is warranted to synthesize and characterize this molecule to validate these predictions and explore its full therapeutic potential.

References

- 1. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Novel Sulfonamide-Derived Triazoles and Bioactivity Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 5. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 6. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. agilent.com [agilent.com]

- 12. znaturforsch.com [znaturforsch.com]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 17. gosset.ai [gosset.ai]

- 18. go.drugbank.com [go.drugbank.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Lanosterol 14 alpha-demethylase - Wikiwand [wikiwand.com]

Unraveling the Potential Mechanism of Action of 3-Ethenyltriazole-4-sulfonamide: A Technical Overview for Researchers

Absence of specific literature on the mechanism of action of 3-Ethenyltriazole-4-sulfonamide necessitates a detailed examination of its constituent chemical moieties—the sulfonamide and triazole groups—to postulate its potential biological activities and molecular targets. This technical guide synthesizes current knowledge on related compounds to provide a foundational understanding for future research and drug development efforts.

The core structure of this compound suggests a potential for a range of biological activities, drawing from the well-established pharmacological profiles of both sulfonamides and triazoles. While direct experimental evidence for this specific compound is not publicly available, an in-depth analysis of its functional groups provides a strong basis for hypothesizing its mechanism of action.

Postulated Mechanisms of Action

The biological activity of this compound is likely to be multifaceted, with potential applications ranging from antimicrobial to anticancer and enzyme inhibition. These hypotheses are derived from extensive research on compounds bearing either a sulfonamide or a triazole core.

Antimicrobial Activity: Inhibition of Folate Synthesis

The most well-documented mechanism of action for sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect, halting bacterial growth and proliferation.[2] Like other sulfonamides, this compound may act as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][3] Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet, providing a basis for selective toxicity against bacteria.[4]

Anticancer Activity: Cell Cycle Arrest and Enzyme Inhibition

Several studies have highlighted the antiproliferative effects of novel sulfonamide and triazole hybrids against various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of cell cycle arrest, typically at the G1 phase, and the inhibition of key enzymes involved in cancer progression.[6] For instance, some sulfonamide derivatives have demonstrated potent anticancer activity through the inhibition of carbonic anhydrases, which are involved in pH regulation and tumorigenesis.[7][8] The triazole moiety can also contribute to anticancer effects, with some derivatives showing significant activity against stomach, esophagus, and prostate cancer cell lines.[6]

Enzyme Inhibition: A Broader Therapeutic Scope

Beyond DHPS and carbonic anhydrase, the sulfonamide-triazole scaffold has been shown to inhibit other enzymes with therapeutic relevance. For example, certain hybrid compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[5] This suggests that this compound could potentially be explored for its neuroprotective properties.

Potential Signaling Pathways and Experimental Workflows

To investigate the hypothesized mechanisms of action, a structured experimental approach is necessary. The following diagrams illustrate a potential signaling pathway for the antimicrobial action and a general workflow for evaluating the biological activity of this compound.

Figure 1. Postulated mechanism of antimicrobial action via inhibition of the bacterial folate synthesis pathway.

Figure 2. A general experimental workflow for the evaluation and development of this compound.

Summary of Biological Activities of Related Compounds

To provide a comparative landscape, the following table summarizes the observed biological activities and, where available, quantitative data for various sulfonamide and triazole derivatives as reported in the literature.

| Compound Class | Biological Activity | Target/Mechanism | Quantitative Data (Example) | Reference |

| Sulfonamide-1,2,3-triazole hybrids | Anticancer, Cholinesterase Inhibition, Antioxidant | Not fully elucidated | IC50 values against PC3 and Caco-2 cell lines | [5] |

| Sulfonamide-1,2,4-triazole derivatives | Antifungal, Antibacterial | Not specified | Significant activity compared to commercial agents | [9] |

| Sulfonamide-based 1,3,4-oxadiazole derivatives | Anti-inflammatory, Antimicrobial, Antidiabetic | Not fully elucidated | IC50 values of 110-111 µg/mL (Anti-inflammatory) | [10] |

| Sulfonamide-1,2,4-triazole derivatives | Carbonic Anhydrase Inhibition (H. pylori) | Zinc-binding domain of carbonic anhydrase | High activity against Gram-positive bacteria | [7][8] |

| 1,2,3-Triazole-Sulfonamide Hybrids | Antiproliferative (Stomach, Esophagus, Prostate cancer) | Cell cycle arrest at G1 phase | IC50 values from 3.7 to 77.1 µM | [6] |

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments based on the cited literature for related compounds.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

In the absence of direct experimental data, this technical guide provides a comprehensive, hypothesis-driven overview of the potential mechanism of action of this compound. Based on the well-established pharmacology of its sulfonamide and triazole components, this compound presents a promising scaffold for the development of novel therapeutic agents with potential antimicrobial, anticancer, and enzyme-inhibitory activities. The proposed experimental workflows and generalized protocols offer a roadmap for future investigations to elucidate its precise biological functions and therapeutic potential. Further in-depth research, including synthesis, biological screening, and mechanistic studies, is imperative to validate these hypotheses and unlock the full potential of this and related compounds.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Landscape of Ethenyltriazole Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract: While specific public-domain data on the discovery and history of 3-Ethenyltriazole-4-sulfonamide remains elusive, this technical guide provides an in-depth exploration of the broader class of triazole-sulfonamide hybrids. This document will detail the synthesis, biological activities, and experimental protocols relevant to analogous structures, offering a valuable resource for researchers in medicinal chemistry and drug discovery. By examining the established knowledge surrounding vinyl-triazole and sulfonamide-triazole compounds, this guide aims to equip scientists with the foundational information necessary to explore this promising area of chemical research.

Introduction: The Absence of "this compound" in Public Records

An extensive search of scientific literature, patent databases, and chemical registries did not yield specific information for a compound explicitly named "this compound." This suggests that the compound may be a novel entity not yet described in published literature, a proprietary molecule not publicly disclosed, or referred to under a different nomenclature. However, the constituent moieties—a triazole ring, an ethenyl (vinyl) group, and a sulfonamide functional group—are all well-established pharmacophores. The combination of these groups into hybrid molecules is a known strategy in medicinal chemistry to develop novel therapeutic agents. This guide will, therefore, focus on the available technical information for structurally related compounds, specifically vinyl-triazole derivatives and sulfonamide-triazole hybrids.

The Triazole-Sulfonamide Hybrid: A Promising Scaffold

The conjugation of a triazole ring with a sulfonamide group has given rise to a diverse range of compounds with significant biological activities. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as 1,2,3-triazoles and 1,2,4-triazoles. They are known for their metabolic stability and ability to participate in hydrogen bonding. Sulfonamides, characterized by the -S(=O)₂-NR₂ functional group, are a cornerstone of antibacterial therapy and are also found in drugs with other therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. The combination of these two scaffolds has been explored for various therapeutic targets.

Synthesis Strategies for Triazole-Sulfonamide Derivatives

The synthesis of triazole-sulfonamide hybrids often involves multi-step reaction sequences. A common and powerful method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". For 1,2,4-triazoles, various condensation reactions are employed.

General Synthetic Workflow:

The synthesis of a hypothetical ethenyltriazole sulfonamide would likely involve the preparation of key intermediates: a triazole ring bearing an ethenyl group and a sulfonamide moiety that can be coupled.

Figure 1: A generalized synthetic workflow for Ethenyltriazole Sulfonamides.

Experimental Protocol: Synthesis of 1,2,3-Triazole-Sulfonamide Hybrids via Click Chemistry

This protocol is adapted from the synthesis of novel sulfonamide-1,2,3-triazole molecular conjugates.[1]

-

Synthesis of the Azide Intermediate:

-

Dissolve the starting amine (e.g., a substituted aniline) in a suitable solvent system (e.g., acetonitrile and water).

-

Add an acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Add a solution of sodium azide to the diazonium salt solution to yield the corresponding azide.

-

Extract the azide with an organic solvent, dry, and concentrate under reduced pressure.

-

-

Synthesis of the Alkyne Intermediate:

-

Prepare a terminal alkyne bearing the desired functionality. For an ethenyltriazole, this could potentially start from a precursor that can be converted to a vinyl group post-cyclization.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the azide intermediate and the alkyne intermediate in a solvent mixture (e.g., t-butanol and water).

-

Add a copper(II) sulfate solution and a reducing agent (e.g., sodium ascorbate) to generate the copper(I) catalyst in situ.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the resulting triazole product by column chromatography.

-

Biological Activities of Triazole-Sulfonamide Derivatives

While there is no specific data for this compound, related compounds have shown a wide range of biological activities. The following table summarizes the activities of various sulfonamide-triazole hybrids.

| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |

| Sulfonamide-1,2,4-triazole derivatives | Antifungal, Antibacterial | Various micromycetes and bacteria | Showed significant antifungal activity compared to bifonazole. Gram-negative bacteria were more sensitive than Gram-positive. | [2] |

| 1,2,3-Triazole-Sulfonamide hybrids | Antiproliferative | MGC-803 (gastric cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer) | A compound with an S-(2-pyridyl)thiomethyl moiety showed 10-fold greater activity against the stomach cancer cell line than 5-fluorouracil. | [3] |

| New sulfonamide derivatives based on 1,2,3-triazoles | Anticancer, Antioxidant, Cholinesterase inhibition | A549 (lung cancer), HDF (healthy cell line) | Some compounds showed better cytotoxic effects against A549 than cisplatin. Significant AChE inhibitory activity was also observed. | [4] |

| Sulfonamide-1,2,3-triazole molecular conjugates | Antiparasitic | Toxoplasma gondii | A nanoformulation of one compound resulted in 100% survival and 100% parasite reduction in a murine model. | [1] |

| New vinyl-1,2,4-triazole derivatives | Antimicrobial | Various bacteria and fungi | Compounds showed good antifungal activity, in some cases better than ketoconazole and bifonazole. | [5] |

Signaling Pathways and Mechanism of Action

The mechanism of action for triazole-sulfonamide hybrids is diverse and depends on the specific chemical structure and the therapeutic target.

-

Antifungal Activity: Many 1,2,4-triazole derivatives act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

Figure 2: Inhibition of Ergosterol Biosynthesis by Vinyl-1,2,4-Triazole Derivatives.

-

Antibacterial Activity: The sulfonamide moiety classically acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid. Folic acid is essential for the synthesis of nucleic acids and amino acids.

Figure 3: Mechanism of Action of Sulfonamides via Inhibition of Folic Acid Synthesis.

Future Directions

The field of triazole-sulfonamide hybrids remains a fertile ground for drug discovery. The potential to synthesize a molecule like this compound exists, and based on the activities of related compounds, it could be a candidate for antimicrobial, anticancer, or antiparasitic applications. Future research should focus on:

-

The targeted synthesis of novel ethenyltriazole sulfonamides.

-

Screening of these compounds against a wide range of biological targets.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

While the specific compound "this compound" is not documented in the public domain, the foundational chemistry and biology of its constituent parts are well-established. The synthesis of related vinyl-triazole and sulfonamide-triazole hybrids has been successfully achieved, and these compounds have demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive overview of the current knowledge, offering valuable insights and methodologies for researchers and drug development professionals interested in exploring this promising class of molecules. The lack of specific data for the target compound should be seen not as a limitation, but as an opportunity for novel discovery in the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide. These predictions are derived from published data on analogous structures containing vinyl-triazole and sulfonamide moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Triazole-H (C5-H) | 8.0 - 9.0 | Singlet (s) | - | The exact position depends on the solvent and electronic environment. |

| Ethenyl-H (α-CH=) | 6.5 - 7.5 | Doublet of doublets (dd) | Jtrans ≈ 15-18 Hz, Jcis ≈ 9-12 Hz | The chemical shift is influenced by the triazole ring. |

| Ethenyl-H (β-CH2=, trans) | 5.5 - 6.0 | Doublet (d) | Jtrans ≈ 15-18 Hz | |

| Ethenyl-H (β-CH2=, cis) | 5.0 - 5.5 | Doublet (d) | Jcis ≈ 9-12 Hz | |

| Sulfonamide-NH2 | 7.0 - 8.0 | Broad singlet (br s) | - | Exchangeable with D2O. |

Data extrapolated from analogous vinyl-1,2,4-triazole derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Triazole-C3 | 150 - 160 | Attached to the ethenyl group. |

| Triazole-C5 | 140 - 150 | |

| Ethenyl-C (α-CH=) | 125 - 135 | |

| Ethenyl-C (β-CH2=) | 115 - 125 |

Data extrapolated from published data on various 1,2,4-triazole derivatives.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3400 - 3200 | Medium |

| C-H Stretch (Aromatic/Triazole) | 3100 - 3000 | Medium |

| C-H Stretch (Ethenyl) | 3080 - 3010 | Medium |

| C=C Stretch (Ethenyl) | 1650 - 1620 | Medium |

| C=N Stretch (Triazole) | 1610 - 1500 | Medium to Strong |

| S=O Stretch (Sulfonamide, Asymmetric) | 1370 - 1330 | Strong |

| S=O Stretch (Sulfonamide, Symmetric) | 1180 - 1160 | Strong |

| C-H Bend (Ethenyl, out-of-plane) | 1000 - 900 | Strong |

Data extrapolated from IR spectra of sulfonamide-1,2,3-triazole derivatives.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

| m/z Value | Proposed Fragment | Notes |

| [M+H]⁺ | Molecular Ion | The exact mass will depend on the isotopic composition. |

| [M-SO₂]⁺ | Loss of sulfur dioxide | A common fragmentation pathway for aromatic sulfonamides.[3] |

| [M-NH₂SO₂]⁺ | Loss of the sulfonamide group | |

| [Triazole-CH=CH₂]⁺ | Ethenyltriazole fragment |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide, based on standard laboratory practices for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance spectrometer operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is recommended.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for sulfonamide compounds.[2]

-

¹H NMR Acquisition :

-

Acquire spectra at room temperature.

-

Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire spectra using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer FTIR spectrometer or a similar instrument is suitable.

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition :

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

-

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source, such as a Varian QFT-ESI mass spectrometer, is recommended for accurate mass determination.[1]

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 µg/mL.

-

Data Acquisition :

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. A characteristic fragmentation for sulfonamides is the loss of SO₂.[3]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of a novel compound.

Spectroscopic-Structural Correlation

Caption: Correlation of functional groups with expected spectroscopic signals.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Triazole-Sulfonamide Derivatives: A Technical Guide

Disclaimer: This technical guide provides an in-depth analysis of the crystal structure and related methodologies for a representative triazole derivative, 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) . At the time of writing, specific crystallographic data for 3-Ethenyltriazole-4-sulfonamide was not publicly available. The data and protocols presented herein are based on published literature for a closely related compound and are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural characteristics and experimental approaches relevant to this class of molecules.

Introduction

Triazole and sulfonamide moieties are prominent pharmacophores in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to their diverse biological activities. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide offers a technical overview of the crystal structure of a representative triazole derivative, detailing the experimental protocols for its synthesis and structural determination, and discussing the implications of its molecular architecture.

Crystallographic Data for 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT)

The crystallographic data for the representative compound, 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT), is summarized in the table below. This data provides the fundamental parameters of the crystal lattice and the conditions under which the diffraction data were collected.

| Parameter | Value |

| Chemical Formula | C₈H₈N₄S |

| Formula Weight | 192.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1698(3) |

| b (Å) | 7.1765(1) |

| c (Å) | 9.9894(3) |

| α (°) | 81.87(1) |

| β (°) | 84.97(2) |

| γ (°) | 78.81(2) |

| Volume (ų) | 428.72(3) |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.489 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Final R1 | 0.0871 |

| wR2 | 0.2170 |

Experimental Protocols

This section details the methodologies for the synthesis of triazole-sulfonamide derivatives and the determination of their crystal structure by single-crystal X-ray diffraction.

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide precursors. A general synthetic workflow is depicted below.

A representative protocol for the synthesis of sulfonamide-triazole hybrids involves a click chemistry approach, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is highly efficient for creating 1,2,3-triazole-sulfonamide conjugates. The process begins with the diazotization of a sulfa drug, followed by treatment with sodium azide to form the corresponding azide derivative. This azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole hybrid.

The determination of the molecular structure from a single crystal is a multi-step process.

Protocol for Crystal Growth and Data Collection:

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol/DMF).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for PAMT was collected using a Siemens SMART CCD area detector with graphite-monochromated MoKα radiation. The data collection is performed by rotating the crystal and collecting diffraction patterns at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures. For PAMT, the structure was solved using SHELXS 97 and refined with SHELXL97. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions.

Biological Activity and Signaling Pathways

Sulfonamide and triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2][3] The mechanism of action for sulfonamide-based antibacterial agents often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[4]

References

- 1. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability of 3-Ethenyltriazole-4-sulfonamide

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource on the solubility and stability of the chemical compound 3-Ethenyltriazole-4-sulfonamide. The following sections provide a summary of available data, detailed experimental protocols derived from related studies, and a discussion of the potential factors influencing the compound's characteristics.

Core Compound Profile: this compound

The compound this compound belongs to the triazole and sulfonamide classes of chemicals. Triazole derivatives are known for a wide range of biological activities.[1][2][3][4] Similarly, the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[5] The specific combination of an ethenyl group at the 3-position and a sulfonamide at the 4-position of the triazole ring suggests potential for unique chemical and biological properties.

A comprehensive search of scientific literature and chemical databases yielded no specific experimental data on the solubility and stability of this compound. Therefore, this guide will present generalized experimental protocols and key considerations for determining these properties, based on methodologies commonly used for analogous sulfonamide and triazole compounds.

General Experimental Protocols for Solubility and Stability Assessment

While specific data for this compound is not available, the following established methods can be employed to determine its solubility and stability profile.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocol outlines a standard method for determining the thermodynamic solubility of a compound in various solvents.

Experimental Workflow: Thermodynamic Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development. Common solvents include water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The suspension is then agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Solubility is typically reported in units of mg/mL or µg/mL.

Stability Assessment

Evaluating the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.

Logical Relationship: Factors Influencing Stability

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Theoretical Insights into 3-Ethenyltriazole-4-sulfonamide: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3-Ethenyltriazole-4-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry. Drawing upon established computational methodologies for analogous triazole and sulfonamide derivatives, this document outlines the expected molecular properties, spectroscopic signatures, and a plausible synthetic pathway for this molecule. This guide is intended to serve as a foundational resource for researchers interested in the rational design and development of new therapeutic agents based on this scaffold.

Molecular Structure and Properties: A Theoretical Perspective

Theoretical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic characteristics of novel molecules. For this compound, DFT calculations would be instrumental in predicting its three-dimensional geometry, bond parameters, and electronic properties, which are crucial for understanding its potential biological activity.

A plausible workflow for the theoretical investigation of this compound is outlined below. This workflow is based on methodologies reported for similar triazole-sulfonamide systems.[1][2]

Caption: Computational workflow for theoretical studies.

Predicted Geometrical Parameters

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to predict key bond lengths and angles.[2][3] The expected values, based on analogous structures, are summarized in the table below. These parameters are fundamental for understanding the molecule's conformation and steric profile.

| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |

| Bond Lengths | ||

| C=C (Ethenyl) | ~1.34 | |

| C-N (Triazole) | ~1.33 - 1.38 | |

| N-N (Triazole) | ~1.32 - 1.37 | |

| C-S (Sulfonamide) | ~1.77 | |

| S=O (Sulfonamide) | ~1.43 | |

| S-N (Sulfonamide) | ~1.63 | |

| Bond Angles | ||

| C-C-N (Triazole) | ~128 | |

| N-N-N (Triazole) | ~108 - 110 | |

| O-S-O (Sulfonamide) | ~120 | |

| C-S-N (Sulfonamide) | ~107 |

Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for predicting the chemical reactivity and potential bioactivity of this compound. The HOMO-LUMO energy gap is a key indicator of molecular stability.

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.0 to -8.0 | Electron-donating ability |

| LUMO Energy | ~ -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ~ 5.0 to 7.0 | Chemical reactivity and kinetic stability |

Spectroscopic Signatures (Predicted)

Theoretical calculations can also predict the spectroscopic properties of this compound, which are invaluable for its experimental identification and characterization.

Vibrational Frequencies (Infrared Spectroscopy)

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra. Key predicted vibrational modes are listed below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ (Sulfonamide) | N-H Stretch | ~3300 - 3500 |

| C=C (Ethenyl) | C=C Stretch | ~1620 - 1680 |

| C=N (Triazole) | C=N Stretch | ~1500 - 1600 |

| SO₂ (Sulfonamide) | Asymmetric S=O Stretch | ~1300 - 1350 |

| SO₂ (Sulfonamide) | Symmetric S=O Stretch | ~1150 - 1180 |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Ethenyl protons | 5.5 - 7.0 |

| Triazole proton | 7.5 - 8.5 |

| Sulfonamide NH₂ | 7.0 - 8.0 (broad) |

| ¹³C NMR | |

| Ethenyl carbons | 110 - 140 |

| Triazole carbons | 140 - 160 |

Proposed Synthesis Pathway

While a specific synthetic protocol for this compound has not been reported, a plausible route can be conceptualized based on established organic chemistry reactions for the synthesis of similar triazole-sulfonamide derivatives.[4]

Caption: Plausible synthetic route for the target molecule.

Experimental Protocols (Generalized)

The following sections outline generalized experimental protocols for the synthesis and theoretical analysis of this compound, based on standard laboratory and computational practices.

General Synthetic Procedure

The synthesis of this compound would likely involve a multi-step process, beginning with a commercially available triazole derivative.

-

Sulfonylation of the Triazole Ring: 3-Amino-1,2,4-triazole can be converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. This typically involves diazotization with sodium nitrite in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst.

-

Amination of the Sulfonyl Chloride: The resulting triazole sulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the sulfonamide.

-

Vinylation of the Triazole: The final step involves the introduction of the ethenyl group onto the triazole ring. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction with a vinylating agent like vinyl acetate or vinylboronic acid.

The reaction progress would be monitored by Thin Layer Chromatography (TLC), and the final product would be purified using column chromatography or recrystallization. Characterization of the synthesized compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and the results would be compared with the theoretically predicted data.

Computational Details

The theoretical calculations for this compound would be performed using a quantum chemistry software package such as Gaussian.

-

Geometry Optimization: The initial 3D structure of the molecule would be built and then optimized using DFT, for instance, with the B3LYP functional and the 6-311G(d,p) basis set.[2][5]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm a stable structure.

-

Electronic Property and Spectroscopic Calculations: Following successful optimization, single-point energy calculations would be carried out to determine the electronic properties (HOMO, LUMO, electrostatic potential). NMR chemical shifts and IR vibrational frequencies would also be calculated for comparison with experimental data.

-

Molecular Docking: To explore the potential biological targets of this compound, molecular docking studies could be performed using software like AutoDock or Schrödinger. This would involve docking the optimized structure of the molecule into the active site of a relevant protein target to predict its binding affinity and mode of interaction.

Conclusion

This technical guide provides a theoretical framework for the study of this compound. The presented data, based on established computational methods for similar molecules, offers valuable insights into its structural, electronic, and spectroscopic properties. The proposed synthetic pathway and generalized experimental protocols provide a roadmap for its future synthesis and characterization. This information is intended to accelerate the research and development of novel therapeutic agents based on the triazole-sulfonamide scaffold. Further experimental validation is required to confirm these theoretical predictions and to fully elucidate the pharmacological potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Triazole-Sulfonamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the conjugation of triazole and sulfonamide moieties has garnered significant attention from the scientific community. Triazole rings, both 1,2,3- and 1,2,4-isomers, are known for their metabolic stability and ability to engage in hydrogen bonding, making them valuable scaffolds in drug design.[1][2] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with antibacterial, diuretic, and anticancer properties.[3][4] This technical guide provides a comprehensive review of triazole-sulfonamide derivatives, focusing on their synthesis, diverse biological activities, and the detailed experimental protocols used for their evaluation.

Core Synthetic Strategies

The most prevalent and efficient method for synthesizing 1,2,3-triazole-sulfonamide derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] This reaction is highly regioselective, proceeding under mild conditions with high yields, making it ideal for creating libraries of diverse compounds. The general strategy involves the reaction between a terminal alkyne-bearing molecule and an azide-bearing molecule in the presence of a copper(I) catalyst.

General Experimental Protocol for Synthesis via CuAAC

This protocol outlines the typical steps for synthesizing a 1,2,3-triazole-sulfonamide derivative.[1]

-

Synthesis of the Azide Intermediate: An appropriate aryl or alkyl halide is dissolved in a suitable solvent (e.g., DMF or DMSO). Sodium azide (NaN₃) is added, and the mixture is stirred, often at an elevated temperature, until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The product is then isolated through extraction and purified.

-

Synthesis of the Alkyne-Functionalized Sulfonamide: A sulfonamide containing a reactive hydrogen (e.g., on the nitrogen) is dissolved in a solvent like THF. A base (e.g., K₂CO₃ or NaH) is added, followed by the addition of propargyl bromide. The reaction is stirred at room temperature until completion (monitored by TLC). The alkyne product is isolated and purified.

-

Cu(I)-Catalyzed Cycloaddition: The azide intermediate and the alkyne-functionalized sulfonamide are dissolved in a solvent mixture, typically t-BuOH/H₂O or THF/H₂O. A solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate are added to generate the Cu(I) catalyst in situ. The reaction mixture is stirred at room temperature. Upon completion, the final triazole-sulfonamide product is typically isolated by filtration or extraction and purified by column chromatography or recrystallization.[6]

Biological Activities and Key Targets

Triazole-sulfonamide derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for treating various diseases.

Carbonic Anhydrase Inhibition

A primary area of investigation for these compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] Of particular interest are the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][8] Selective inhibition of these isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a key strategy for developing targeted anticancer agents.[3]

Table 1: Carbonic Anhydrase Inhibition Data for Select Triazole-Sulfonamide Derivatives

| Compound Reference | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [3][7] |

| Compound 7d | 47.1 | 35.9 | 170.0 | 149.9 | [8] |

| Compound 9a | <100 | 4.9 | - | - | [3] |

| Compound 10i | - | - | - | 64.4 | [3] |

| Galactose Derivative 8 | - | 6.8 | 9.7 | - | [4] |

| Compound 6i | >10,000 | 7.7 | 34.9 | - | [7] |

| Compound 6o | - | - | - | 10.0 | [9] |

Note: '-' indicates data not reported in the cited source.

The inhibitory activity against various hCA isoforms is typically determined using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.[10][11]

-

Enzyme and Inhibitor Preparation: A solution of the purified hCA isoenzyme is prepared in a buffer (e.g., 10 mM HEPES, pH 7.5). The triazole-sulfonamide inhibitor is dissolved in a solvent like DMSO to create stock solutions.

-

Assay Procedure: The assay is conducted at a controlled temperature (e.g., 25°C). The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a set time (e.g., 15 minutes).

-

Catalytic Reaction Measurement: This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument. The progress of the reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) at a specific wavelength (e.g., 557 nm).

-

Data Analysis: The initial rates of reaction are recorded. IC₅₀ values are determined by plotting the enzyme activity as a function of the inhibitor concentration. These are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Anticancer Activity

Directly linked to their role as CA inhibitors and other mechanisms, many triazole-sulfonamide derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[12][13] Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for oncology drug development.[3][12]

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Select Triazole-Sulfonamide Derivatives

| Compound Reference | A549 (Lung) | HT-29 (Colon) | HepG2/Hep3B (Liver) | MGC-803 (Gastric) | Source |

| Cisplatin (Standard) | 6.20 | - | - | - | [14] |

| 5-Fluorouracil (Standard) | - | >50 | - | 37.2 | [5][12] |

| Compound 7j | Selectively active | - | - | - | [8] |

| Compound 8a | - | - | - | 3.7 | [5] |

| Compound 9d | 3.81 | - | - | - | [14] |

| Compound 5j | - | 9.35 | - | - | [12] |

| Compound 12j | Potent | Potent | Potent (MCF-7) | Potent (Colo-205) | [13] |

Note: 'Potent' or 'Selectively active' indicates significant activity was reported without a specific value in the abstract. '-' indicates data not reported.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][15]

-

Cell Culture: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the triazole-sulfonamide derivatives (typically dissolved in DMSO and diluted with culture medium) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and an MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial and Antifungal Activity

The classic antibacterial role of sulfonamides is often retained and sometimes enhanced in triazole-hybrid molecules. These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[2][16][17]

Table 3: Antimicrobial Activity (MIC, µM/mL) of Select Triazole-Sulfonamide Derivatives

| Compound Reference | S. aureus | B. subtilis | E. coli | K. pneumoniae | Source |

| Streptomycin (Standard) | - | - | - | - | [16] |

| Compound 6z4 | 0.025 | Appreciable | - | - | [2] |

| Compound 6z6 | 0.027 | Appreciable | - | - | [2] |

| General Finding | MICs: 62.5-250 µg/mL | - | MICs: 62.5-250 µg/mL | - | [2] |

| 5-[2-(N,N-Dimethylsulfamoyl)...] | Active | Active | Active | Active | [18] |

Note: '-' indicates data not reported. 'Appreciable' or 'Active' indicates significant activity was reported without a specific value in the abstract.

The Minimum Inhibitory Concentration (MIC) is determined using the serial dilution method.[2]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Integrated Drug Discovery Workflow

The development of triazole-sulfonamide derivatives follows a logical progression from initial design to preclinical evaluation. This workflow integrates computational design, chemical synthesis, and a cascade of biological assays to identify promising lead compounds.

Conclusion

Triazole-sulfonamide derivatives represent a highly versatile and promising class of compounds in modern drug discovery. The efficiency of their synthesis, particularly through click chemistry, allows for the rapid generation of diverse chemical libraries. These hybrids have demonstrated significant potential as inhibitors of critical therapeutic targets like carbonic anhydrases, leading to potent anticancer activity. Furthermore, their broad-spectrum antimicrobial and potential antiviral properties highlight their multifaceted therapeutic utility.[19][20] Future research will likely focus on optimizing isoform selectivity for CA inhibitors, elucidating detailed mechanisms of action, and improving the pharmacokinetic profiles of lead candidates to translate these promising findings into clinically effective therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies. (2021) | Shoaib Manzoor | 30 Citations [scispace.com]

- 12. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of 3-ethenyl-1H-1,2,4-triazole-4-sulfonamide. These pathways leverage common starting materials and established chemical reactions.

Pathway A: Late-Stage Sulfonylation

This approach focuses on the initial construction of the 3-ethenyl-1H-1,2,4-triazole core, followed by a subsequent sulfonylation reaction at the N4 position.

Application Notes and Protocols for 3-Ethenyltriazole-4-sulfonamide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenyltriazole-4-sulfonamide is a versatile bifunctional molecule designed for application in click chemistry, particularly in the realm of bioconjugation and drug discovery. The presence of a vinyl group allows for its participation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry renowned for its high efficiency, specificity, and biocompatibility. The sulfonamide moiety offers a handle for further functionalization or can act as a pharmacophore, making this compound a valuable building block for the synthesis of complex molecular architectures and bioactive conjugates.

These application notes provide a comprehensive overview of the synthesis of this compound and detailed protocols for its utilization in click chemistry reactions.

Synthesis of this compound

Since this compound is not a readily available commercial compound, a plausible multi-step synthetic route is proposed, starting from the commercially available 3-amino-1H-1,2,4-triazole.

Synthetic Workflow

The proposed synthetic pathway involves three key transformations:

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group of 3-amino-1H-1,2,4-triazole to a bromo group.

-

Palladium-Catalyzed Vinylation: Introduction of the ethenyl (vinyl) group at the 3-position of the triazole ring via a Suzuki or Heck coupling reaction.

-

Sulfonylation: Attachment of the sulfonamide group to the N1 position of the triazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Synthesis

Step 1: Synthesis of 3-Bromo-1H-1,2,4-triazole

This procedure is adapted from standard Sandmeyer reaction protocols for heterocyclic amines.[1][2]

-

Materials:

-

3-Amino-1H-1,2,4-triazole

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 3-amino-1H-1,2,4-triazole (1 equivalent) in 48% HBr. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise, maintaining the temperature below 5 °C.